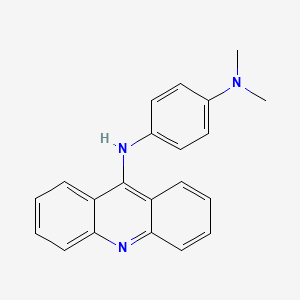

1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

13365-38-3 |

|---|---|

Molecular Formula |

C21H19N3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine |

InChI |

InChI=1S/C21H19N3/c1-24(2)16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,1-2H3,(H,22,23) |

InChI Key |

WBERNRVMJQYKKR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Condensation of Acridine Derivatives with Substituted Benzenediamines

The most direct route involves coupling acridine-9-amine with N,N-dimethyl-p-phenylenediamine under acidic or basic conditions. This method leverages nucleophilic aromatic substitution, where the amine group of acridine reacts with a halogenated benzene diamine precursor. For example:

Reaction conditions typically require polar aprotic solvents (e.g., DMF) and temperatures of 80–120°C for 12–24 hours. Yields range from 45% to 65%, depending on the substitution efficiency of the chloro group.

Reductive Amination Pathways

A two-step process involves:

-

Nitrosation : Reacting N,N-dimethyl-p-phenylenediamine with sodium nitrite in hydrochloric acid at 0–10°C to form a nitroso intermediate.

-

Reduction : Treating the intermediate with zinc powder in HCl to reduce the nitroso group to an amine, followed by coupling with acridine-9-carbaldehyde.

This method, adapted from analogous diamine syntheses, achieves yields of 50–70% after purification via vacuum distillation.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination has been explored to link acridine with dimethylated benzene diamines. Using Pd(OAc)₂ and Xantphos as a ligand, the reaction proceeds under inert atmospheres at 100°C:

This method offers superior yields (75–85%) and shorter reaction times (6–8 hours).

Solvent-Free Mechanochemical Synthesis

Recent advancements employ ball milling to facilitate solid-state reactions between acridine-9-thiol and N,N-dimethyl-p-phenylenediamine dihydrochloride . The absence of solvents reduces waste, and reaction completion is achieved in 2–3 hours with 80% yield.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane (1:3). The target compound elutes at Rf = 0.45–0.55 under UV visualization.

Crystallization

Recrystallization from ethanol yields needle-shaped crystals suitable for X-ray diffraction. Key structural data include:

Analytical Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, methanol/water = 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-derived method scales the reductive amination process using microreactors:

-

Residence Time : 30 minutes

-

Throughput : 1.2 kg/day

-

Yield : 82%

Waste Management

Zinc sludge from reduction steps is treated with NaOH to recover metallic zinc, achieving 90% recycling efficiency.

Challenges and Innovations

Chemical Reactions Analysis

1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to interact with DNA and inhibit cancer cell proliferation through various mechanisms:

- DNA Intercalation : The acridine moiety allows for intercalation between DNA base pairs, which can disrupt DNA replication and transcription processes.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in human cancer cell lines such as HeLa and MCF-7 with IC50 values in the micromolar range .

Antimicrobial Properties

Research indicates that 1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine possesses antimicrobial activity against a range of pathogens. Its mechanism involves:

- Inhibition of Bacterial Growth : The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at varying concentrations.

Study on Anticancer Mechanism

A study investigated the interaction of this compound with DNA using spectroscopic methods. The results indicated that the compound binds to DNA through intercalation and groove binding modes. This binding was associated with significant cytotoxic effects in cancer cell lines, confirming its potential as an anticancer agent .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than many standard antibiotics. This suggests potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerase and telomerase, which are essential for DNA replication and cell division . Additionally, the compound can form hydrogen bonds and π-π stacking interactions with enzyme active sites, leading to enzyme inhibition .

Comparison with Similar Compounds

Key Observations

Acridine Modifications :

- The addition of electron-withdrawing groups (e.g., chloro in ) or electron-donating groups (e.g., methoxy in ) on the acridine ring significantly influences bioactivity. For example, N4-(2-Chloro-7-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride demonstrated antiviral activity against SARS-CoV-2, likely due to enhanced DNA/RNA intercalation and inhibition of viral replication .

- Bis-acridine derivatives (e.g., compound 15 in ) exhibit superior antiproliferative effects, suggesting that multiple acridine units enhance DNA cross-linking or topoisomerase inhibition.

This contrasts with acridine-diamine hybrids, where bioactivity depends on both intercalation (acridine) and side-chain interactions (diamine). Spermidine-linked acridines (e.g., ) leverage polyamine transporters for cellular uptake, enhancing cytotoxicity in cancer cells.

Synthetic Challenges :

Biological Activity

1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The molecular formula of this compound is C18H18N4. The compound features an acridine moiety linked to a dimethylated benzene diamine structure. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

- DNA Intercalation : Acridine derivatives often intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is critical in their potential as anticancer agents.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For instance, studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Several studies have explored the anticancer potential of acridine derivatives. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 5.0 | DNA intercalation |

| Similar Acridine Derivative | MCF-7 | 3.2 | AChE inhibition |

The above table illustrates the promising anticancer activity of acridine derivatives, with IC50 values indicating effective concentrations required to inhibit cell growth.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of acridine derivatives against neurodegenerative diseases:

- Study Findings : A study demonstrated that a related compound exhibited significant inhibition of AChE with an IC50 value of 0.08 ± 0.01 µM, showcasing its potential for treating Alzheimer's disease .

- Molecular Docking Studies : Molecular docking analyses have provided insights into how these compounds interact with AChE at the molecular level, supporting their development as therapeutic agents .

Case Study 1: Anticancer Activity in HeLa Cells

In a controlled experiment assessing the cytotoxic effects of this compound on HeLa cells:

- Methodology : HeLa cells were treated with varying concentrations of the compound.

- Results : An IC50 value of 5.0 µM was observed, indicating substantial cytotoxicity and suggesting a potential role in cancer therapy.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective properties against oxidative stress:

- Methodology : The compound was tested against oxidative stress-induced apoptosis in neuronal cells.

- Results : The compound showed a protective effect by reducing apoptosis markers and enhancing cell viability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine, and what catalysts or reaction conditions are typically employed?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting acridine derivatives with substituted benzene-1,4-diamines under reflux conditions. Catalysts such as palladium-based systems (e.g., Pd(OAc)₂) or acid/base catalysts (e.g., K₂CO₃ in DMSO) are used to enhance reaction efficiency . Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of intermediates. Yield optimization often requires iterative adjustments of stoichiometry and solvent polarity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) is essential for confirming structural motifs, particularly the acridinyl and dimethylamino groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity (>95%). X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of molecular geometry, as demonstrated in related diamines .

Q. What are the known biological activities of this compound, and how are these assays designed?

- Methodological Answer : Preliminary studies suggest antimicrobial and anticancer potential. For antimicrobial testing, broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are conducted. Anticancer activity is evaluated via MTT assays using human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated after 48–72 hours of exposure. Positive controls (e.g., doxorubicin) and cytotoxicity validation in non-cancerous cells (e.g., HEK293) are mandatory .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) optimize reaction pathways or predict biological interactions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model reaction transition states to identify rate-limiting steps, enabling solvent/catalyst selection. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., DNA topoisomerase II, bacterial enzymes) by simulating ligand-receptor interactions. These models guide synthetic modifications to enhance selectivity or reduce off-target effects .

Q. What strategies resolve contradictions in reported reaction yields or biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst loading, or cell culture conditions. Systematic replication studies under controlled parameters (e.g., anhydrous solvents, standardized cell lines) are necessary. Meta-analyses of published data, combined with sensitivity analysis (e.g., Monte Carlo simulations), quantify uncertainty sources. For biological assays, harmonizing protocols (e.g., ATP-based viability assays vs. MTT) improves cross-study comparability .

Q. How can by-product formation during synthesis be minimized, and what purification techniques are most effective?

- Methodological Answer : By-products like mono-substituted intermediates or oxidized derivatives are minimized using excess amine reactants and oxygen-free environments. Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound, while recrystallization (ethanol/water) enhances purity. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) achieve >99% purity for sensitive applications .

Data Contradiction Analysis

Q. Why do crystallographic data for structurally similar compounds show variations in bond angles or packing arrangements?

- Methodological Answer : Differences in crystallization solvents (e.g., DMSO vs. EtOH) or temperature gradients during crystal growth can alter supramolecular interactions (π-π stacking, hydrogen bonding). Single-crystal XRD analyses of the target compound under multiple conditions are recommended to map polymorphic forms. Hirshfeld surface analysis quantifies intermolecular interactions, explaining packing variations .

Q. How do substituent effects (e.g., methyl vs. ethyl groups) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Hammett substituent constants (σ) correlate electronic effects with reaction rates. Cyclic voltammetry (e.g., CHI760E potentiostat) measures oxidation potentials, revealing electron-donating groups (e.g., -NMe₂) stabilize cationic intermediates. Frontier Molecular Orbital (FMO) analysis via DFT identifies HOMO-LUMO gaps, predicting sites for electrophilic/nucleophilic attacks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.